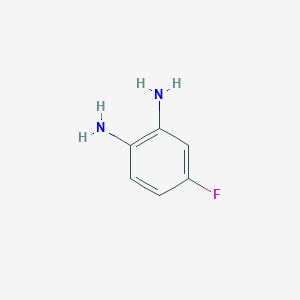
4-Fluorobenzene-1,2-diamine
Cat. No. B048609
Key on ui cas rn:
367-31-7
M. Wt: 126.13 g/mol
InChI Key: KWEWNOOZQVJONF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05620979
Procedure details


4,5-Difluoro-1,2-diaminobenzene was prepared using an adaptation of the method of Tsuji et al., (Tsuji, Y. et al., J. Org. Chem. 55: 580 (1990)). Zn powder (942 mg, 14.4 mmol), CaCl2 (94.4 mg), H2O (1.0 mL) and 4.0 mL EtOH were combined and brought to reflux as described for 4-fluoro-1,2-diaminobenzene (see Example 11) and to this mixture was added slowly dropwise a solution of 4,5-difluoro-2-nitroaniline (200 mg, 1.15 mmol) in 2 mL EtOH. Analysis and workup were as described for 4-fluoro-1,2-diaminobenzene (Example 11 ) except that the reaction was dissolved in 5 mL H2O and the solution extracted with 3×10 mL Et2O. The organic layers were combined and treated with activated charcoal, dried (MgSO4) and filtered through a pad of Celite. The solvent was evaporated at reduced pressure to yield 111.5 mg (67.3%) of a brown crystalline solid. 1H NMR (CDCl3) δ 3.34 (br s, 4H, NH2), 6.53 (t, 2H, ArH).









Identifiers


|
REACTION_CXSMILES
|
[Cl-].[Cl-].[Ca+2].FC1C=CC(N)=C(N)C=1.[F:13][C:14]1[C:20]([F:21])=[CH:19][C:17]([NH2:18])=[C:16]([N+:22]([O-])=O)[CH:15]=1>CCO.O.[Zn]>[F:13][C:14]1[C:20]([F:21])=[CH:19][C:17]([NH2:18])=[C:16]([NH2:22])[CH:15]=1 |f:0.1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
94.4 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cl-].[Ca+2]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC(=C(C=C1)N)N
|
Step Four
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC(=C(N)C=C1F)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC(=C(C=C1)N)N
|
Step Six
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Seven
|
Name
|
|
|
Quantity
|
942 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Step Eight
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the solution extracted with 3×10 mL Et2O
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with activated charcoal
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a pad of Celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated at reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC(=C(C=C1F)N)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 111.5 mg | |
| YIELD: PERCENTYIELD | 67.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
